molecular formula C21H23N5O3 B2401432 (E)-N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1396892-42-4

(E)-N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2401432
CAS No.: 1396892-42-4
M. Wt: 393.447
InChI Key: DYIIFIFJUSBIKI-UXBLZVDNSA-N
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Description

(E)-N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
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Scientific Research Applications

Polymerization and Synthesis

  • Synthesis and Polymerization: Acrylamides, such as the one , have been synthesized for use in polymerization processes. For example, a similar compound, N-[2-(3,4-Dimethyl-2,5-dioxo-2,5-dlhydro-pyrrol-1-yl)-ethyl]-acrylamide, was synthesized and demonstrated potential in homopolymerization and copolymerization with methyl methacrylate (MMA) (Ling, Habicher, Kuckling, & Adler, 1999).

Chemical Reactions and Interactions

  • Chemical Structure and Reactions: Compounds containing pyrrol-1-yl and pyridazin-3-yl groups have been studied for their unique chemical structures and reactions. An example includes the synthesis of (ppyEt)Re(CO)3Br, which demonstrated interesting intramolecular hydrogen bonding and molecular interactions (Saldías et al., 2020).

Antimicrobial and Biological Activity

  • Antimicrobial Properties: Compounds with pyrazolopyridine moieties have been studied for their antimicrobial properties. These studies include synthesis and evaluation of new heterocycles incorporating pyrazolopyridine for antimicrobial applications (Abu-Melha, 2013).

Heterocyclic Chemistry

  • Heterocyclic Compound Synthesis: The synthesis and study of heterocyclic compounds, particularly those involving pyrrol and pyridazin groups, form a significant area of research. These studies often focus on creating novel compounds with potential applications in various fields, such as pharmaceuticals and materials science (Bialy & Gouda, 2011).

Catalysis

  • Catalytic Applications: The synthesis of pyrrole derivatives through catalytic processes, such as ruthenium-catalyzed oxidative cyclization, has been explored. This demonstrates the potential application of such compounds in catalysis and organic synthesis (Murugan & Liu, 2013).

Antioxidant Properties

  • Antioxidant Activity: Studies have been conducted on the antioxidant properties of pyrrol-1-yl selenolo[2,3-b]pyridine derivatives, indicating potential applications in health and medicine (Zaki et al., 2017).

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-28-17-7-5-16(15-18(17)29-2)6-10-21(27)23-12-11-22-19-8-9-20(25-24-19)26-13-3-4-14-26/h3-10,13-15H,11-12H2,1-2H3,(H,22,24)(H,23,27)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIIFIFJUSBIKI-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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